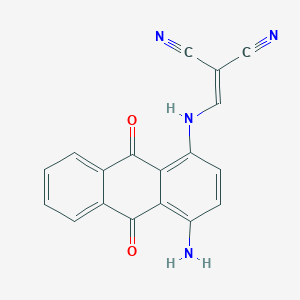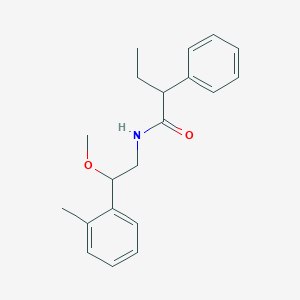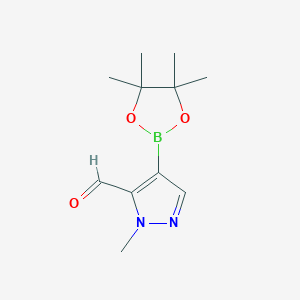
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent reactants, including the conditions required and the yield.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, its geometry, and confirmation methods such as X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like its acidity or basicity, reactivity, etc.科学的研究の応用
Synthesis and Pharmacological Activities
Compounds containing quinoxaline rings, fused with tetrazoles and oxadiazoles, have been synthesized and found to exhibit a broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, and anticonvulsant properties. The significance of quinoxalines, tetrazoles, and 1,3,4-oxadiazoles in medicinal and heterocyclic chemistry has led to the development of derivatives that have been tested for antibacterial activity, showcasing their potential in drug design and development (Kethireddy et al., 2017).
Antimicrobial and Antiprotozoal Agents
Quinoxaline-oxadiazole hybrids have been designed, synthesized, and evaluated for their antimicrobial and antiprotozoal activities. These studies revealed that quinoxaline-based 1,3,4-oxadiazoles displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, making them potential candidates for developing new antimicrobial and antiprotozoal agents (Patel et al., 2017).
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives has been a focus of research due to their versatile pharmacological properties. These compounds have been synthesized through various methods, including palladium-catalyzed C−N coupling reactions. The synthesized compounds have been explored for their electrochemical, photocatalytic, and magnetic properties, highlighting their utility beyond pharmacological applications and into materials science (Li et al., 2020).
Antimicrobial Screening
Novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains (Idrees et al., 2020).
Electroluminescent Materials
Research has also extended into the development of electroluminescent materials using carbazole derivatives that include quinoxaline units. These materials have been explored for their potential in organic light-emitting diodes (OLEDs), showcasing the broader applications of quinoxaline derivatives beyond the pharmaceutical industry (Thomas et al., 2002).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
将来の方向性
This would involve potential applications of the compound, ongoing research, and areas where further research is needed.
特性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5O2S/c16-12-6-5-11(24-12)14-20-21-15(23-14)19-13(22)10-7-17-8-3-1-2-4-9(8)18-10/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXDLUPBIPIGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

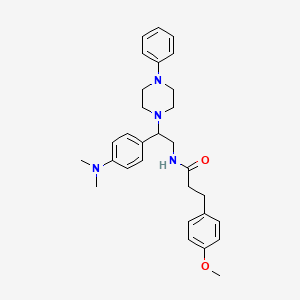
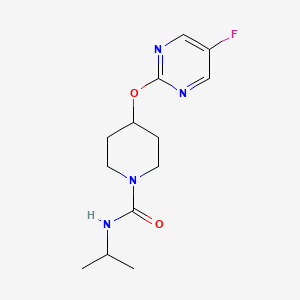
![5-(thiophen-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2811732.png)
![6-(2-hydroxyethyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2811733.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide](/img/structure/B2811736.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2811737.png)
![N-(2,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2811739.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2811740.png)
![Spiro[3.4]octane-8-carboxylic acid](/img/structure/B2811742.png)
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)
![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)
